molecular formula C15H16N2O B13748218 Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- CAS No. 113106-28-8

Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl-

Cat. No.: B13748218
CAS No.: 113106-28-8
M. Wt: 240.30 g/mol
InChI Key: FNJPDRIZWPQVBT-UHFFFAOYSA-N
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Description

Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been extensively studied for their potential therapeutic applications, particularly in the field of oncology. This compound is known for its ability to intercalate into DNA, making it a valuable candidate for anti-cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- typically involves the cyclization of 2-arylamino benzoic acids through the Ullmann condensation reaction. This reaction is followed by cyclization using polyphosphoric acid (PPA) to yield acridone derivatives . The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the acridine ring structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield acridine-9-carboxylic acid derivatives, while reduction reactions may produce reduced acridine derivatives with altered functional groups .

Scientific Research Applications

Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- has several scientific research applications:

Mechanism of Action

The primary mechanism of action of acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- involves intercalation into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound targets DNA and related enzymes, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- is unique due to its specific structure, which allows for effective DNA intercalation and potential anti-cancer activity. Its tetrahydro structure provides additional stability and specificity in its interactions with DNA compared to other acridine derivatives .

Properties

CAS No.

113106-28-8

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

N-methyl-1,2,3,4-tetrahydroacridine-9-carboxamide

InChI

InChI=1S/C15H16N2O/c1-16-15(18)14-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14/h2,4,6,8H,3,5,7,9H2,1H3,(H,16,18)

InChI Key

FNJPDRIZWPQVBT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C2CCCCC2=NC3=CC=CC=C31

Origin of Product

United States

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